
N-(prop-2-yn-1-yl)benzenesulfonamide
Overview
Description
N-(prop-2-yn-1-yl)benzenesulfonamide: is an organic compound with the molecular formula C9H9NO2S and a molecular weight of 195.24 g/mol . It is a sulfonamide derivative characterized by the presence of a propynyl group attached to the nitrogen atom of the sulfonamide moiety. This compound is known for its applications in various chemical reactions and its potential utility in scientific research.
Mechanism of Action
Mode of Action
N-(prop-2-yn-1-yl)benzenesulfonamide has been found to participate in reactions involving free radicals . Both the starting material and the product act as photosensitizers, and singlet oxygen (1 O 2) and superoxide anion (O 2 ˙ −) are generated through energy transfer and a single electron transfer pathway . These reactive oxygen species play an important role in the reaction .
Biochemical Pathways
The compound’s involvement in free radical reactions suggests it may influence pathways related to oxidative stress .
Result of Action
The generation of reactive oxygen species suggests potential oxidative stress-related effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s reactions are induced by visible light , suggesting that light exposure could influence its activity
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(prop-2-yn-1-yl)benzenesulfonamide typically involves the reaction of benzenesulfonyl chloride with propargylamine. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions generally include:
Solvent: Dichloromethane or another suitable organic solvent.
Temperature: Room temperature to slightly elevated temperatures.
Reaction Time: Several hours to ensure complete conversion.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors for efficient production.
Chemical Reactions Analysis
Types of Reactions: N-(prop-2-yn-1-yl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under mild conditions to form corresponding sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to amine derivatives.
Substitution: The propynyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Sulfonyl derivatives.
Reduction: Amine derivatives.
Substitution: Substituted sulfonamides with various functional groups.
Scientific Research Applications
Synthetic Chemistry Applications
Iron-Catalyzed Reactions
Recent studies have demonstrated the use of N-(prop-2-yn-1-yl)benzenesulfonamide in iron-catalyzed reactions. A notable method involves a tandem sulfonylation and cyclization process that produces derivatives of benzothiazines. This method utilizes inexpensive and non-toxic iron(II) sulfate (FeSO₄) as a catalyst, showcasing good functional group tolerance and operational convenience .
Reaction Type | Catalyst Used | Product Obtained |
---|---|---|
Tandem Sulfonylation and Cyclization | FeSO₄ | Benzothiazine Derivatives |
Synthesis of Benzosultams
Another significant application is in the synthesis of benzosultams, where this compound serves as a precursor. This synthesis route also emphasizes the compound's versatility in producing biologically active sulfur-containing heterocycles, which are important in pharmaceutical chemistry .
Medicinal Chemistry Applications
Biological Activity
this compound has been investigated for its potential biological activities. The compound's structure allows it to interact with various biological targets, making it a candidate for drug development. Its derivatives have been noted for their antibacterial and antifungal properties, which are crucial in developing new therapeutic agents .
Case Studies
Case Study: Synthesis and Characterization
A study conducted by Khan et al. focused on the synthesis of N-cyclohexyl-N-(prop-2-en-1-yl)benzenesulfonamide, which is structurally related to this compound. The research highlighted the compound's role as a precursor for biologically active compounds, demonstrating its importance in synthetic pathways leading to pharmacologically relevant substances .
Case Study: Reaction Efficiency
In another investigation, the efficiency of synthesizing 2-nitro-N-(prop-2-yn-1-yl)benzenesulfonamide was reported with an impressive yield of 84%. This study illustrates the compound's potential in high-yield synthetic applications, further supporting its utility in research settings.
Comparison with Similar Compounds
- N-methyl-N-(prop-2-yn-1-yl)benzenesulfonamide
- N-phenyl-N-(prop-2-yn-1-yl)benzenesulfonamide
- 4-methoxy-N-(prop-2-yn-1-yl)benzenesulfonamide
Comparison: N-(prop-2-yn-1-yl)benzenesulfonamide is unique due to its specific propynyl group, which imparts distinct reactivity and properties compared to its analogs. For instance, the presence of the propynyl group allows for unique substitution reactions that are not possible with other similar compounds .
Biological Activity
N-(prop-2-yn-1-yl)benzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly as an inhibitor of carbonic anhydrases (CAs). This article delves into the compound's biological activity, focusing on its mechanisms, synthesis, and implications for medicinal chemistry.
Chemical Structure and Properties
This compound possesses a unique structure characterized by a benzenesulfonamide moiety and a prop-2-yn-1-yl group. Its molecular formula is C₉H₉N₁O₂S, with a molecular weight of approximately 195.24 g/mol. The compound's structural features suggest its potential for interacting with various biological targets, particularly enzymes involved in physiological processes.
The primary biological activity of this compound lies in its ability to selectively inhibit certain isoforms of carbonic anhydrases, specifically isoforms IX and XII. These enzymes play crucial roles in regulating acid-base balance and are implicated in tumor microenvironments. By inhibiting these isoforms, the compound may contribute to the modulation of tumor-associated processes, making it a candidate for cancer therapeutics.
Table 1: Inhibition Potency Against Carbonic Anhydrase Isoforms
Isoform | Inhibition Potency (IC50) |
---|---|
CA IX | TBD |
CA XII | TBD |
Note: TBD indicates that specific values are currently under investigation.
Synthesis
The synthesis of this compound typically involves multi-step reactions that can be optimized for yield and efficiency. Alternative synthetic routes may include one-pot reactions that simplify the process. The choice of synthetic pathway can significantly influence the compound's purity and biological activity.
Biological Studies and Findings
Recent studies have highlighted the compound's potential in various biological contexts:
- Tumor Microenvironment Modulation : Research indicates that this compound could selectively inhibit tumor-associated carbonic anhydrases, which may alter the tumor microenvironment and inhibit tumor growth.
- Binding Affinity Studies : Interaction studies have focused on the binding affinity of this compound to carbonic anhydrases. Modifications to its sulfonamide structure have shown significant impacts on its inhibitory potency and selectivity towards different CA isoforms.
- Case Studies : In vitro studies have demonstrated that compounds similar to this compound exhibit varying degrees of inhibition against carbonic anhydrases, indicating the importance of structural modifications for enhancing therapeutic efficacy.
Comparative Analysis with Related Compounds
To understand the biological activity better, it's essential to compare this compound with other related sulfonamide compounds.
Table 2: Comparison of Biological Activities
Compound | Target Enzyme | Inhibition Potency (IC50) | Notes |
---|---|---|---|
This compound | CA IX & XII | TBD | Selective inhibitor |
4-amino-N-(1,3-thiazol-2-yl)benzenesulfonamide | Unknown | TBD | Decreased heart rate in rat model |
2-hydrazinocarbonyl-benzenesulfonamide | Unknown | TBD | Effects on perfusion pressure |
Note: Values for inhibition potency are currently being researched.
Future Directions
The exploration of this compound's biological activity is still in its early stages. Future research should focus on:
- Pharmacokinetics : Understanding the pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME) will be crucial for evaluating therapeutic potential.
- In Vivo Studies : Conducting comprehensive in vivo studies to assess the efficacy and safety profile of this compound in animal models will provide insights into its clinical applicability.
- Structural Optimization : Further structural modifications could enhance selectivity and potency against specific carbonic anhydrase isoforms.
Properties
IUPAC Name |
N-prop-2-ynylbenzenesulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2S/c1-2-8-10-13(11,12)9-6-4-3-5-7-9/h1,3-7,10H,8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBKNDYQTOPYHPO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNS(=O)(=O)C1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main applications of N-(prop-2-yn-1-yl)benzenesulfonamide in chemical synthesis?
A1: this compound is a versatile building block in organic synthesis. Its structure, featuring a sulfonamide group and a propargyl group, allows for diverse chemical transformations.
- Click Chemistry: The propargyl group readily participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a popular click chemistry reaction. This enables the synthesis of 1,2,3-triazole derivatives with potential biological activities. [, ]
- Cyclization Reactions: This compound can undergo various cyclization reactions. For instance, it can be used to synthesize benzosultams, a class of heterocycles with diverse biological properties, through iron-catalyzed tandem sulfonylation, C(sp2)-H activation, and cyclization reactions. [] Another example is its use in TBAB-mediated radical 6-endo-trig ortho-cyclization to synthesize 3-bromo-1,2-dihydroquinoline. []
Q2: Are there studies on the biological activities of compounds derived from this compound?
A2: Yes, several studies explore the biological potential of compounds synthesized using this compound as a starting material.
- Antibacterial Activity: Bis-1,2,3-triazole derivatives synthesized from this compound have shown promising antibacterial activity against various bacterial strains, including Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. []
- Antioxidant Activity: Some bis-1,2,3-triazole derivatives derived from this compound exhibit good to excellent antioxidant activities, comparable to standard antioxidants like Trolox and ascorbic acid. []
- Anticancer Activity: Hybrid structures containing sulfonamide and 1,2,3-triazole units, synthesized using this compound, have demonstrated promising anticancer activity against the A549 lung cancer cell line. Notably, some derivatives displayed better cytotoxic effects than the standard drug cisplatin. []
- Cholinesterase Inhibitory Activity: Compounds combining sulfonamide and 1,2,3-triazole moieties, derived from this compound, showed significant acetylcholinesterase (AChE) inhibitory activity, exceeding the potency of the standard inhibitor Galantamine. []
Q3: Has the crystal structure of this compound or its derivatives been studied?
A3: Yes, researchers have investigated the crystal structures of compounds derived from this compound to understand their molecular interactions and packing arrangements.
- Hirshfeld Surface Analysis: The crystal structure of (E)-N-{2-[2-(benzo[b]thiophen-2-yl)ethenyl]phenyl}-N-(prop-2-yn-1-yl)benzenesulfonamide has been elucidated, and Hirshfeld surface analysis was employed to examine the intermolecular contacts present within the crystal lattice. This analysis provides valuable insights into the non-covalent interactions influencing the compound's solid-state properties. []
Q4: Are there any computational studies exploring this compound derivatives?
A4: Yes, computational chemistry methods have been employed to study these compounds. In silico molecular docking studies were performed on hybrid constructs incorporating sulfonamide and 1,2,3-triazole units derived from this compound. These studies aimed to understand the binding modes and interactions of these compounds with their biological targets, providing insights into their potential mechanisms of action. [] Additionally, ADMET (absorption, distribution, metabolism, excretion, and toxicity) property prediction was performed, indicating that the compounds possess favorable drug-like characteristics and suggesting their potential as orally bioavailable drugs. []
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